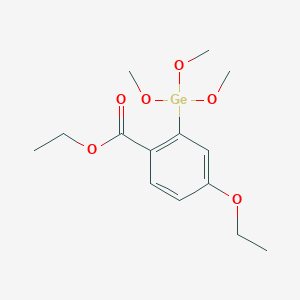![molecular formula C19H10F6 B14340836 Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- CAS No. 92455-18-0](/img/structure/B14340836.png)
Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-: is a complex organic compound characterized by its unique structure, which includes benzene rings and ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves multiple steps, typically starting with the preparation of the benzene rings and the introduction of ethynyl groups. The trifluoromethyl groups are then added through a series of reactions involving fluorinating agents under controlled conditions. Common reagents used in these reactions include trifluoromethyl iodide and palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to obtain the compound in high purity, which is essential for its use in scientific research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl groups can enhance the compound’s ability to interact with proteins and enzymes, making it a valuable tool in drug discovery and development.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can result in various physiological responses.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-propynyl-
Uniqueness: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is unique due to its specific arrangement of ethynyl and trifluoromethyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile compared to its similar counterparts.
Propriétés
Numéro CAS |
92455-18-0 |
|---|---|
Formule moléculaire |
C19H10F6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1-ethynyl-3-[2-(3-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-7-5-9-15(11-13)17(18(20,21)22,19(23,24)25)16-10-6-8-14(4-2)12-16/h1-2,5-12H |
Clé InChI |
YJQFTAQKCSDMBY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C#C)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



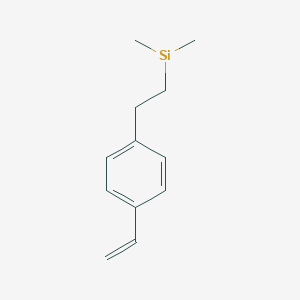
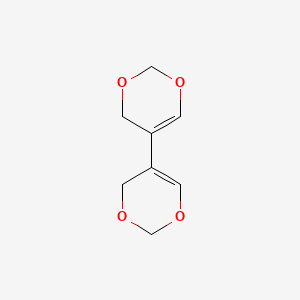

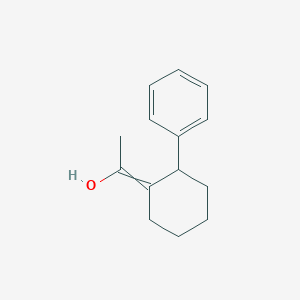
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
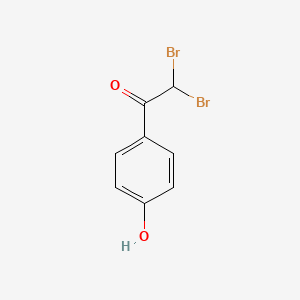
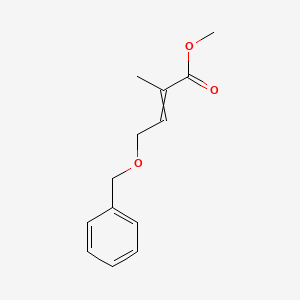
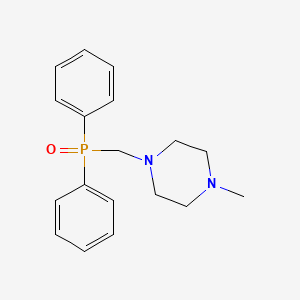
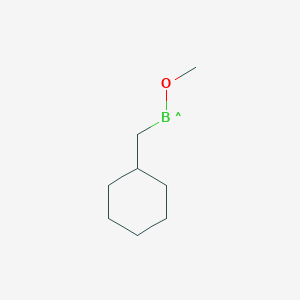
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)

